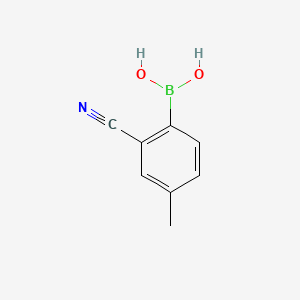

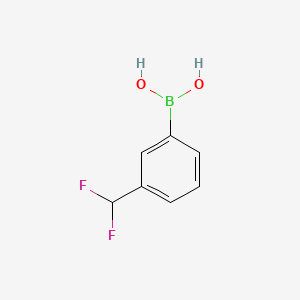

(3-(Difluoromethyl)phenyl)boronic acid

説明

“(3-(Difluoromethyl)phenyl)boronic acid” is a type of boronic acid, which is a class of compounds that have been widely studied in medicinal chemistry . Boronic acids are known for their various biological applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

The synthesis of boronic acids is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred . The synthesis of boronic acids like “(3-(Difluoromethyl)phenyl)boronic acid” can be accomplished via Suzuki–Miyaura reaction .

Molecular Structure Analysis

The molecular structure of “(3-(Difluoromethyl)phenyl)boronic acid” can be characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .

Chemical Reactions Analysis

Boronic acids, such as “(3-(Difluoromethyl)phenyl)boronic acid”, are used as building blocks and synthetic intermediates . They can be used in various chemical reactions, including the Suzuki–Miyaura coupling, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and the Liebeskind-Srogl coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Difluoromethyl)phenyl)boronic acid” can be evaluated by both spectrophotometric and potentiometric titrations . The compound exhibits high resistance to protodeboronation .

科学的研究の応用

Sensing Applications

Boronic acids, including (3-(Difluoromethyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can involve the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . They can be used for electrophoresis of glycated molecules .

Therapeutics Development

Boronic acids are used in the development of therapeutics . They are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .

Separation Technologies

Boronic acids are also used in separation technologies . They can be used as building materials for microparticles for analytical methods .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin .

Suzuki-Miyaura Cross-Coupling Reactions

(3-(Difluoromethyl)phenyl)boronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions .

Synthesis of Biologically Active Molecules

This compound is also used in the synthesis of biologically active molecules .

作用機序

The mechanism of action of boronic acids involves the introduction of a boronic acid group to bioactive molecules, which modifies selectivity, physicochemical, and pharmacokinetic characteristics, thereby improving the already existing activities . The aminomethyl group primarily acts as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid, thereby facilitating diol binding at neutral pH .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-(difluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVGNXKXAYCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660133 | |

| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Difluoromethyl)phenyl)boronic acid | |

CAS RN |

854690-87-2 | |

| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Difluoromethyl-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Triazole-[13C2,15N2]](/img/structure/B591557.png)